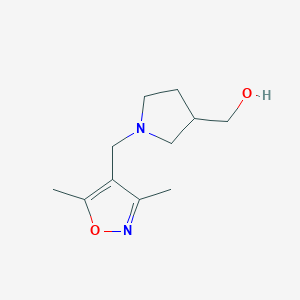
(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol
Vue d'ensemble
Description
(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol, also known as DMIPM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrrolidin-3-ylmethanol, a compound known for its ability to act as a chiral auxiliary in organic synthesis and to serve as a building block for the synthesis of other compounds. DMIPM has been studied for its potential to be used in a variety of scientific research applications, and has been found to have biochemical and physiological effects that make it a promising tool for laboratory experiments.
Applications De Recherche Scientifique
Food Additives
This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for its safety as a food additive . The committee prepares detailed monographs on food additives which include information on chemical properties, manufacturing processes, analytical methods, and biological data.
Chemical Research
The compound is available for purchase from chemical suppliers like Sigma-Aldrich . It’s used in chemical research, particularly in the synthesis of other complex molecules. However, the specific details of its use in research are not provided .
Crystal Structure and DFT Study
There has been a study on the synthesis, crystal structure, and Density Functional Theory (DFT) of a compound that includes the (3,5-Dimethylisoxazol-4-yl)methyl group . This suggests that “(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol” could also be studied in a similar manner.
Pharmacological Research
Compounds containing the (3,5-Dimethylisoxazol-4-yl)methyl group have been synthesized and evaluated for their inhibitory effects on BRD4, a protein believed to play a key role in cancer progression . This suggests potential applications of “(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol” in pharmacological research, particularly in the development of new anticancer drugs.
Propriétés
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8-11(9(2)15-12-8)6-13-4-3-10(5-13)7-14/h10,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNYYBHGYRVCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








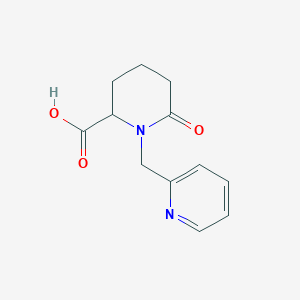
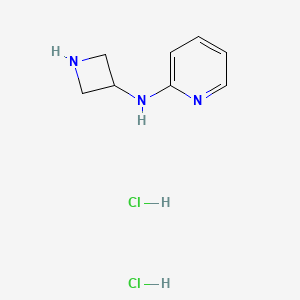
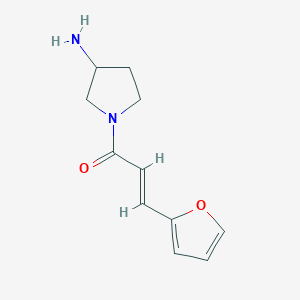




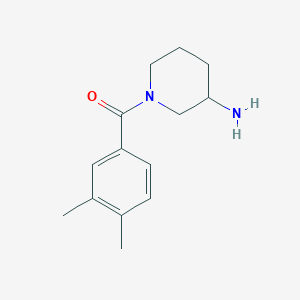
![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491370.png)